molecular formula C13H9N3O3 B8722652 8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 59338-10-2

8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No. B8722652
Key on ui cas rn: 59338-10-2
M. Wt: 255.23 g/mol
InChI Key: CFOHIHSCIGCUAR-UHFFFAOYSA-N
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Patent
US05420275

Procedure details

3,6-Epoxy-3-ethoxy-4,5-dimethoxycarbonyl-2-phenyl-3,4,5,6-tetrahydropyridine (500 mg; 1.5 mmol) was added to hydrazine monohydrate (5 ml), and the mixture was heated in a stream of nitrogen at 100° C. for 1 hour. Under ice-cooling, water was added to reaction mixture, and the mixture was neutralized with acetic acid. The resulting yellow crystalline precipitate was recovered by filtration. Yield: 210 mg (55.0%).
Name
3,6-Epoxy-3-ethoxy-4,5-dimethoxycarbonyl-2-phenyl-3,4,5,6-tetrahydropyridine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]2[CH:6]([C:12](OC)=[O:13])[CH:7]([C:8](OC)=[O:9])[C:2]1(OCC)[C:3]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[N:4]2.O.[NH2:26][NH2:27].O>C(O)(=O)C>[OH:1][C:2]1[C:7]2[C:8](=[O:9])[NH:27][NH:26][C:12](=[O:13])[C:6]=2[CH:5]=[N:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
3,6-Epoxy-3-ethoxy-4,5-dimethoxycarbonyl-2-phenyl-3,4,5,6-tetrahydropyridine
Quantity
500 mg
Type
reactant
Smiles
O1C2(C(=NC1C(C2C(=O)OC)C(=O)OC)C2=CC=CC=C2)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
FILTRATION
Type
FILTRATION
Details
The resulting yellow crystalline precipitate was recovered by filtration

Outcomes

Product
Name
Type
Smiles
OC1=C(N=CC=2C(NNC(C21)=O)=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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